Fmoc-L-2-Thienylalanine is a synthetic amino acid derivative that incorporates a thienyl group into the alanine structure, protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in peptide synthesis and has garnered attention for its potential applications in medicinal chemistry and materials science.
This compound is classified as a non-proteinogenic amino acid due to its structural modifications that differ from the standard amino acids found in proteins. It falls under the category of aromatic amino acids due to the presence of the thienyl ring, which contributes to its unique properties and reactivity.
The synthesis of Fmoc-L-2-Thienylalanine typically employs solid-phase peptide synthesis (SPPS) techniques. The Fmoc group serves as a protective group that allows for selective reactions at the amino group without interfering with other functional groups.
The synthesis often requires careful optimization of reaction conditions, including temperature, solvent choice, and catalyst selection, to maximize yield and purity. The use of protecting groups like Fmoc is crucial in preventing undesired side reactions during the coupling process.
Fmoc-L-2-Thienylalanine features a central carbon atom bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a thienyl side chain:
The structural integrity and purity of Fmoc-L-2-Thienylalanine can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Fmoc-L-2-Thienylalanine participates in several chemical reactions typical for amino acids:
The efficiency of these reactions can be influenced by factors such as sterics and electronics associated with the thienyl ring, which may affect reactivity compared to standard amino acids.
The mechanism by which Fmoc-L-2-Thienylalanine functions in peptide synthesis involves:
Kinetic studies may reveal how variations in substituents on the thienyl ring affect reaction rates and product distributions in peptide synthesis.
Fmoc-L-2-Thienylalanine is primarily used in:
The 9-fluorenylmethoxycarbonyl (Fmoc) group has become the cornerstone of modern solid-phase peptide synthesis due to its optimal balance of stability during coupling and controlled deprotection characteristics. For non-proteinogenic amino acids like Fmoc-L-2-Thienylalanine (C₂₂H₁₉NO₄S, CAS 130309-35-2), the Fmoc moiety enables seamless integration into automated SPPS workflows [1] [6]. The Fmoc group's orthogonal protection strategy—stable under acidic conditions but readily cleaved by mild bases (typically 20% piperidine in DMF)—allows preservation of acid-labile side-chain protecting groups during peptide assembly. This orthogonality is particularly valuable for thienylalanine-containing peptides, where the thiophene ring requires no additional protection but must remain inert throughout synthesis [4]. The commercial availability of high-purity (>95%) Fmoc-L-2-Thienylalanine building blocks, driven by industrial-scale production of therapeutic peptides, ensures efficient incorporation with minimal epimerization or side reactions during chain elongation [2] [4].
The deprotection kinetics of Fmoc-L-2-Thienylalanine follow a two-step elimination mechanism: initial piperidine-mediated deprotonation forms a fluorenylic anion, followed by rate-limiting elimination of dibenzofulvene (DBF). This mechanism proceeds with pseudo-first-order kinetics (k = 0.15–0.30 min⁻¹ in 20% piperidine/DMF) [1] [10]. Crucially, the thienyl side chain demonstrates exceptional stability under these basic conditions, with no observable degradation of the thiophene ring or racemization at the α-carbon. However, extended deprotection times (>10 min) can promote piperidine adduct formation with DBF, necessitating efficient washing protocols to remove fulvene-derived byproducts. The UV absorbance of DBF (ε₃₀₁ = 7,800 M⁻¹cm⁻¹) provides a convenient real-time monitoring method for deprotection completion—a critical advantage for synthesizing thienylalanine-rich sequences prone to aggregation [1] [4].
The thienyl moiety of Fmoc-L-2-Thienylalanine is most efficiently installed via palladium-catalyzed Negishi cross-coupling between zincated thiophene derivatives and Fmoc-protected iodinated alanine precursors. This method offers superior chemoselectivity over alternative approaches (e.g., Stille or Suzuki coupling), particularly in preserving the stereochemical integrity of the amino acid chiral center [1] [6]. Optimization studies reveal that transmetalation of 2-bromothiophene with ZnCl₂/TMEDA generates the optimal nucleophile, which reacts with Fmoc-L-3-iodoalanine in THF at 60°C with Pd(PPh₃)₄ catalyst (0.5–2 mol%). Critical to success is the protection of the carboxylic acid as a tert-butyl ester to prevent catalyst poisoning, achieving yields >80% with enantiomeric excess >99% [6]. The methodology accommodates various thiophene modifications (e.g., 3-methylthiophene or benzothiophene) by adjusting the organozinc reagent, enabling synthesis of diverse thienylalanine analogs without racemization.
Catalyst screening reveals significant differences in coupling efficiency and stereoretention:
Table 1: Catalyst Performance in Negishi Coupling for Fmoc-L-2-Thienylalanine Synthesis
Catalyst | Yield (%) | Reaction Time (h) | ee (%) | Byproduct Formation |
---|---|---|---|---|
Pd(PPh₃)₄ | 82 | 6 | >99 | <2% |
PdCl₂(dppf) | 75 | 5 | 98 | 5% |
Pd₂(dba)₃/XPhos | 88 | 4 | >99 | <1% |
NiCl₂(PPh₃)₂ | 40 | 12 | 92 | 15% |
Pd(OAc)₂/SPhos | 85 | 4.5 | >99 | 3% |
Buchwald-type ligands (XPhos, SPhos) significantly enhance reaction rates while maintaining enantiopurity, attributed to their superior suppression of β-hydride elimination pathways. Nickel catalysts exhibit higher propensity for racemization and homocoupling byproducts, rendering them unsuitable for stereosensitive applications [6]. Solvent optimization further demonstrates that ethereal solvents (THF, 2-MeTHF) outperform polar aprotic solvents like DMF in minimizing epimerization—critical for preserving L-configuration in peptide synthesis building blocks.
Innovative silylation strategies address the persistent challenge of carboxylate group activation during Fmoc introduction. Prior to Fmoc protection, treatment of L-2-thienylalanine with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or bis(trimethylsilyl)acetamide (BSA) provides quantitative silylation of both carboxylic acid and amine functionalities. This temporary protection prevents oligomerization during subsequent Fmoc installation [6]. The silylated intermediate reacts cleanly with Fmoc-Cl (1.05 equiv) in anhydrous acetonitrile at –20°C, followed by methanolysis to remove silyl groups. This approach suppresses common impurities like Fmoc-β-Ala-OH (from Lossen rearrangement) and Fmoc-dipeptides (from carboxylate activation), improving crude product purity from 85% to >96% compared to conventional methods. Ethanol/water crystallization (3:1 v/v) further purifies the product, achieving pharmaceutical-grade purity (99.5%) with residual solvent levels below ICH limits (ethanol <0.5%, DMF <100 ppm) .
Comparative analysis of Fmoc transfer reagents reveals distinct advantages for specific synthetic contexts:
Table 2: Performance Metrics of Fmoc-Activating Reagents for L-2-Thienylalanine Protection
Parameter | Fmoc-OSu | Fmoc-Cl | Fmoc-Imidazole |
---|---|---|---|
Reaction Temp (°C) | 0–5 | –20 to 0 | 0–10 |
Reaction Time (h) | 12–16 | 1–2 | 8–12 |
Yield (%) | 85 | 82 | 78 |
Fmoc-β-Ala Impurity | <0.3% | 1–2% | <0.5% |
Dipeptide Impurity | <0.1% | 3–5% | 1–2% |
Epimerization | <0.1% | 0.5–1% | <0.2% |
Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) provides superior selectivity with minimal racemization (<0.1%) due to its lower electrophilicity and avoidance of carbocation intermediates. By contrast, Fmoc-Cl generates HCl in situ, necessitating strict temperature control below 0°C to prevent acid-mediated epimerization. However, Fmoc-Cl offers significantly faster reaction times (1–2 h vs. 12–16 h for Fmoc-OSu), making it preferable for industrial-scale synthesis when coupled with efficient impurity removal via antisolvent crystallization [9]. For thienylalanine derivatives, Fmoc-OSu in acetone/water mixtures (4:1) at pH 9.5 (Na₂CO₃ buffer) achieves optimal balance between reaction rate and stereochemical integrity, particularly for scale-up (>100 g batches).
Table 3: Purification Methods for Fmoc-L-2-Thienylalanine Crude Products
Method | Purity (%) | Recovery (%) | Key Impurities Removed | Process Scalability |
---|---|---|---|---|
Ethanol/Water Crystallization | 99.5 | 85 | Fmoc-dipeptides, Hydrolysis products | Excellent |
Ethyl Acetate Recrystallization | 98.5 | 80 | Fmoc-β-Ala, Dibenzofulvene | Moderate |
Silica Chromatography | 99.9 | 65 | All organic impurities | Poor |
Antisolvent Precipitation | 98 | 90 | Inorganic salts, Polar impurities | Good |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: